molecular formula C17H18O7 B577249 [(1S,4S,6R,7R,13R,14S)-6,11-dimethyl-16-oxo-5,9,15,17-tetraoxapentacyclo[11.2.2.01,14.04,6.08,12]heptadeca-8(12),10-dien-7-yl] acetate CAS No. 13761-06-3

[(1S,4S,6R,7R,13R,14S)-6,11-dimethyl-16-oxo-5,9,15,17-tetraoxapentacyclo[11.2.2.01,14.04,6.08,12]heptadeca-8(12),10-dien-7-yl] acetate

Cat. No.: B577249
CAS No.: 13761-06-3
M. Wt: 334.324
InChI Key: KYKVYJIXFWNHTF-UVYGVSRESA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

[(1S,4S,6R,7R,13R,14S)-6,11-dimethyl-16-oxo-5,9,15,17-tetraoxapentacyclo[11.2.2.01,14.04,6.08,12]heptadeca-8(12),10-dien-7-yl] acetate has been studied for its potential applications in several scientific domains. In chemistry, it is used as a model compound to study complex reaction mechanisms. In biology, this compound has shown promise as a bioactive molecule with potential therapeutic applications. In medicine, it is being investigated for its potential use in drug development. Additionally, this compound has industrial applications, particularly in the development of new materials and chemical processes .

Preparation Methods

The synthesis of [(1S,4S,6R,7R,13R,14S)-6,11-dimethyl-16-oxo-5,9,15,17-tetraoxapentacyclo[11.2.2.01,14.04,6.08,12]heptadeca-8(12),10-dien-7-yl] acetate involves several steps, typically starting with the extraction from natural sources. synthetic routes have also been developed to produce this compound in the laboratory. These methods often involve the use of specific reagents and controlled reaction conditions to ensure the desired product is obtained. Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

[(1S,4S,6R,7R,13R,14S)-6,11-dimethyl-16-oxo-5,9,15,17-tetraoxapentacyclo[11.2.2.01,14.04,6.08,12]heptadeca-8(12),10-dien-7-yl] acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of different oxygenated derivatives .

Mechanism of Action

The mechanism of action of [(1S,4S,6R,7R,13R,14S)-6,11-dimethyl-16-oxo-5,9,15,17-tetraoxapentacyclo[11.2.2.01,14.04,6.08,12]heptadeca-8(12),10-dien-7-yl] acetate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .

Comparison with Similar Compounds

[(1S,4S,6R,7R,13R,14S)-6,11-dimethyl-16-oxo-5,9,15,17-tetraoxapentacyclo[11.2.2.01,14.04,6.08,12]heptadeca-8(12),10-dien-7-yl] acetate can be compared to other similar compounds, such as those with similar molecular structures or functional groups. Some of these compounds include other oxygenated natural products and synthetic analogs. What sets this compound apart is its unique combination of functional groups and its specific biological activity.

Properties

CAS No.

13761-06-3

Molecular Formula

C17H18O7

Molecular Weight

334.324

InChI

InChI=1S/C17H18O7/c1-7-6-20-11-10(7)12-14-17(24-14,15(19)22-12)5-4-9-16(3,23-9)13(11)21-8(2)18/h6,9,12-14H,4-5H2,1-3H3/t9-,12+,13+,14-,16+,17-/m0/s1

InChI Key

KYKVYJIXFWNHTF-UVYGVSRESA-N

SMILES

CC1=COC2=C1C3C4C(O4)(CCC5C(C2OC(=O)C)(O5)C)C(=O)O3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(1S,4S,6R,7R,13R,14S)-6,11-dimethyl-16-oxo-5,9,15,17-tetraoxapentacyclo[11.2.2.01,14.04,6.08,12]heptadeca-8(12),10-dien-7-yl] acetate
Reactant of Route 2
Reactant of Route 2
[(1S,4S,6R,7R,13R,14S)-6,11-dimethyl-16-oxo-5,9,15,17-tetraoxapentacyclo[11.2.2.01,14.04,6.08,12]heptadeca-8(12),10-dien-7-yl] acetate
Reactant of Route 3
[(1S,4S,6R,7R,13R,14S)-6,11-dimethyl-16-oxo-5,9,15,17-tetraoxapentacyclo[11.2.2.01,14.04,6.08,12]heptadeca-8(12),10-dien-7-yl] acetate
Reactant of Route 4
[(1S,4S,6R,7R,13R,14S)-6,11-dimethyl-16-oxo-5,9,15,17-tetraoxapentacyclo[11.2.2.01,14.04,6.08,12]heptadeca-8(12),10-dien-7-yl] acetate
Reactant of Route 5
Reactant of Route 5
[(1S,4S,6R,7R,13R,14S)-6,11-dimethyl-16-oxo-5,9,15,17-tetraoxapentacyclo[11.2.2.01,14.04,6.08,12]heptadeca-8(12),10-dien-7-yl] acetate
Reactant of Route 6
Reactant of Route 6
[(1S,4S,6R,7R,13R,14S)-6,11-dimethyl-16-oxo-5,9,15,17-tetraoxapentacyclo[11.2.2.01,14.04,6.08,12]heptadeca-8(12),10-dien-7-yl] acetate

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